

Application Notes and Protocols for N-Methylation of Indolin-2-One

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Compound of Interest

Compound Name: 4-Methylindolin-2-one

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This document provides a detailed experimental procedure for the N-methylation of indolin-2-one, a common structural modification in medicinal chemistry and drug discovery. The protocol is based on established methods and offers a practical guide for the synthesis of N-methylindolin-2-one.

Introduction

N-methylation of indoles and related heterocyclic compounds is a fundamental transformation in organic synthesis. The addition of a methyl group to the nitrogen atom of the indolin-2-one core can significantly alter the molecule's biological activity, physicochemical properties, and metabolic stability. This protocol details a robust and high-yielding procedure using dimethyl carbonate (DMC) as an environmentally benign methylating agent. An alternative method employing phenyl trimethylammonium iodide is also presented.

Principle of the Reaction

The N-methylation of indolin-2-one is typically achieved via a nucleophilic substitution reaction. The nitrogen atom of the lactam is first deprotonated by a base to form a nucleophilic anion. This anion then attacks the methyl group of the methylating agent, displacing a leaving group and forming the N-methylated product.

Experimental Protocols

Method 1: N-Methylation using Dimethyl Carbonate (DMC)

This protocol is adapted from a general procedure for the N-methylation of indole derivatives.

[1][2][3]

Materials:

- Indolin-2-one
- Dimethyl carbonate (DMC)
- Potassium carbonate (K_2CO_3), powdered
- N,N-Dimethylformamide (DMF)
- tert-Butyl methyl ether (TBME)
- Water (H_2O)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indolin-2-one (1.0 equiv), potassium carbonate (0.5-2.0 equiv), and N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.5-1.0 M).

- Add dimethyl carbonate (DMC) (1.5-3.0 equiv) to the stirred mixture.
- Heat the reaction mixture to reflux (approximately 130°C) and maintain for 2-14 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly add water to the reaction mixture to precipitate the product or to quench the reaction.
- Extract the aqueous mixture with tert-butyl methyl ether (TBME).
- Wash the combined organic layers with water to remove residual DMF and salts.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-methylindolin-2-one.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Representative Yields for N-Methylation of Indole Derivatives using DMC

Substrate	Product	Yield (%)	Reference
Indole	1-Methylindole	96.5	[3]
5-Methoxyindole	1-Methyl-5-methoxyindole	97.4	[1][3]
5-Bromoindole	1-Methyl-5-bromoindole	94.8	[1]
Indole-3-carbonitrile	1-Methylindole-3-carbonitrile	97.4	[1][2]
Indole-3-carboxaldehyde	1-Methylindole-3-carboxaldehyde	85	[3]
Methyl Indole-3-carboxylate	Methyl 1-Methylindole-3-carboxylate	96.3	[3]

Method 2: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide

This method provides an alternative for highly selective N-methylation.[4][5]

Materials:

- Indolin-2-one
- Phenyl trimethylammonium iodide (PhMe_3NI)
- Cesium carbonate (Cs_2CO_3)
- Toluene
- Ethyl acetate (EtOAc)
- 2 N Hydrochloric acid (HCl)
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar
- Heating block or oil bath

Procedure:

- In a glass vial or Schlenk tube equipped with a magnetic stir bar, combine indolin-2-one (1.0 equiv), phenyl trimethylammonium iodide (2.5 equiv), and cesium carbonate (2.0 equiv).[\[4\]](#)
- Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[\[4\]](#)
- Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M.[\[4\]](#)
- Repeat the evacuation and backfilling cycles while vigorously stirring.[\[4\]](#)
- Heat the reaction mixture to 120°C in a heating block for 11-23 hours.[\[4\]](#)
- After cooling to room temperature, carefully add 2 N HCl until gas evolution ceases to quench the reaction.[\[4\]](#)
- Extract the product with ethyl acetate (3 times).[\[4\]](#)
- Wash the combined organic extracts with 2 N HCl and then with brine.[\[4\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[4\]](#)
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.[\[4\]](#)

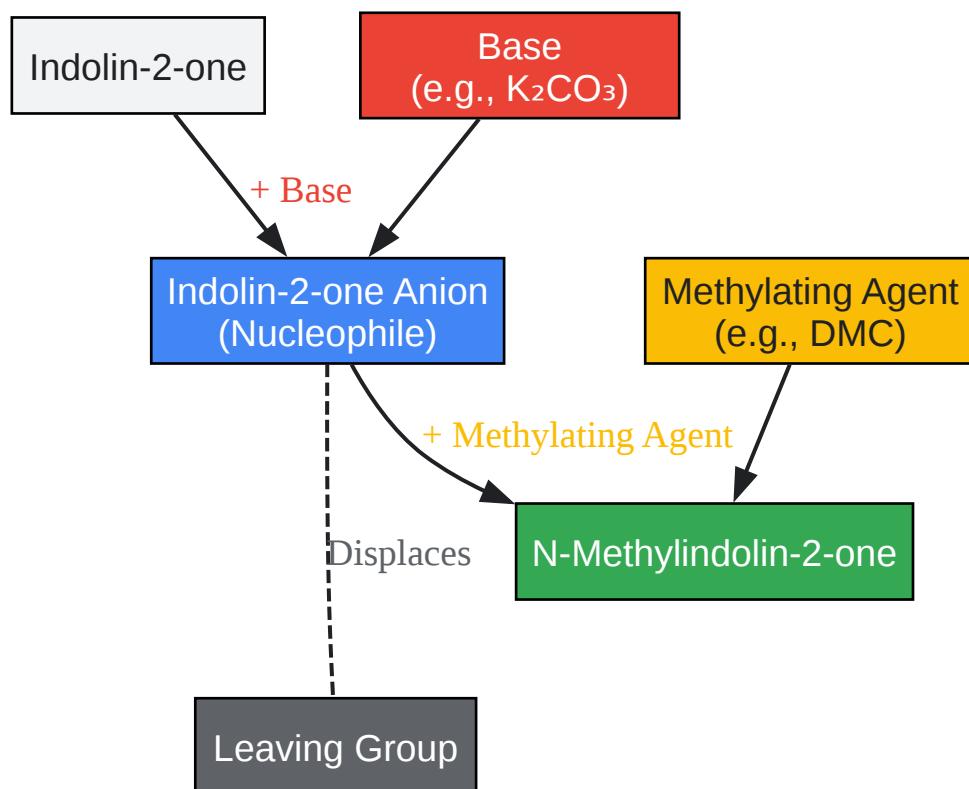
Mandatory Visualizations

Experimental Workflow for N-Methylation using DMC

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Caption: Workflow for the N-methylation of indolin-2-one using dimethyl carbonate.

Signaling Pathway (Logical Relationship) of N-Methylation

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Caption: Deprotonation followed by nucleophilic attack in N-methylation.

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